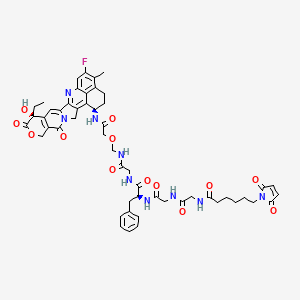
(1R)-Deruxtecan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-Deruxtecan is a compound of significant interest in the field of medicinal chemistry It is a derivative of the drug trastuzumab deruxtecan, which is used in targeted cancer therapy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Deruxtecan involves several steps, including the preparation of the core structure and the attachment of functional groups that enhance its biological activity. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various chemical reactions to form the final compound. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve this. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the compound produced on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-Deruxtecan undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In the field of chemistry, (1R)-Deruxtecan is used as a model compound to study various chemical reactions and mechanisms. Its complex structure and reactivity make it an ideal candidate for research in synthetic organic chemistry.
Biology
In biology, this compound is studied for its interactions with biological molecules and its effects on cellular processes. It is used in research to understand the mechanisms of drug action and resistance in cancer cells.
Medicine
In medicine, this compound is being investigated for its potential as a targeted cancer therapy. It is designed to selectively target cancer cells while minimizing damage to healthy cells, making it a promising candidate for the treatment of various types of cancer.
Industry
In the pharmaceutical industry, this compound is used in the development of new cancer therapies. Its unique properties and potent anti-cancer activity make it a valuable compound for drug development and research.
Mécanisme D'action
The mechanism of action of (1R)-Deruxtecan involves its binding to specific molecular targets on cancer cells. This binding triggers a series of cellular events that lead to the inhibition of cancer cell growth and proliferation. The compound is designed to selectively target cancer cells, thereby reducing the risk of side effects associated with traditional chemotherapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (1R)-Deruxtecan include other derivatives of trastuzumab deruxtecan and related anti-cancer agents. These compounds share similar structures and mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties.
Uniqueness
What sets this compound apart from similar compounds is its unique structure and enhanced biological activity. The specific modifications made to its structure result in improved targeting of cancer cells and reduced side effects, making it a more effective and safer option for cancer therapy.
Conclusion
This compound is a compound of great interest in the fields of chemistry, biology, medicine, and industry. Its unique properties and potent anti-cancer activity make it a valuable compound for research and drug development. Continued research on this compound and its derivatives holds promise for the development of new and more effective cancer therapies.
Propriétés
Formule moléculaire |
C52H56FN9O13 |
|---|---|
Poids moléculaire |
1034.1 g/mol |
Nom IUPAC |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23R)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37+,52+/m1/s1 |
Clé InChI |
WXNSCLIZKHLNSG-WAJAXPBZSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


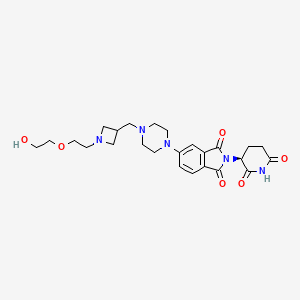
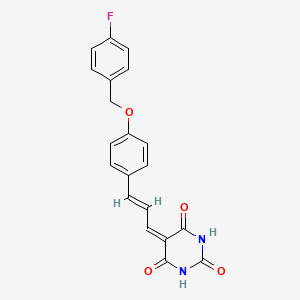

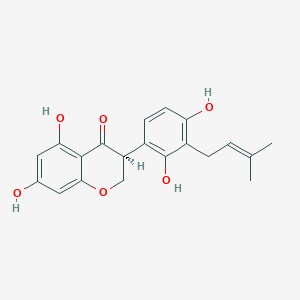
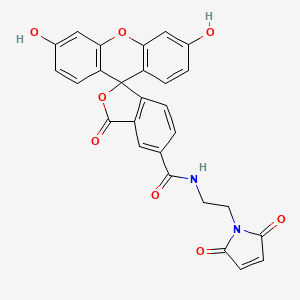
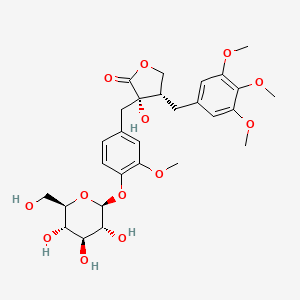
![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)

![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)

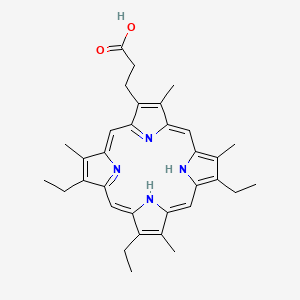
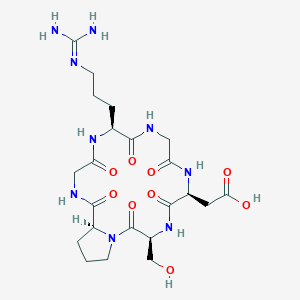
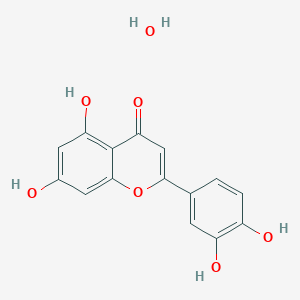
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
